molecular formula C21H23N5O2 B4534471 2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine

2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine

Cat. No. B4534471
M. Wt: 377.4 g/mol
InChI Key: VHMNBFXCPAHJDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-component reactions, leveraging starting materials like malononitrile, various aldehydes, and piperidine derivatives. For example, a novel pyridine derivative was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, which achieved a 40% yield at room temperature, showcasing the efficiency of such synthetic routes for complex molecules (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction, revealing detailed insights into their conformation and spatial arrangement. For instance, a pyridine derivative's structure was determined, highlighting the molecule's triclinic space group and providing comprehensive bond length and angle data to understand the compound's geometry (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, often serving as intermediates for further synthetic elaboration. Studies have detailed reactions under the influence of tertiary amines, leading to ring-opening and the formation of novel structures, which underscores the reactive versatility of these compounds (Gurnos Jones & John R. Phipps, 1976).

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[(4-phenyltriazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-28-20-18(8-5-11-22-20)21(27)25-12-9-16(10-13-25)14-26-15-19(23-24-26)17-6-3-2-4-7-17/h2-8,11,15-16H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMNBFXCPAHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine
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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine
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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine
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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine
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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine
Reactant of Route 6
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2-methoxy-3-({4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)pyridine

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